molecular formula C6H4BrClFN B15051607 3-Bromo-2-chloro-4-fluoroaniline

3-Bromo-2-chloro-4-fluoroaniline

Cat. No.: B15051607
M. Wt: 224.46 g/mol
InChI Key: BWAYZLJQQXIODW-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-fluoroaniline: is an aromatic amine with the molecular formula C6H4BrClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-4-fluoroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of aniline derivatives. For instance, 3-chloro-4-fluoronitrobenzene can be used as a starting material, which undergoes bromination followed by reduction to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation. For example, 3-chloro-4-fluoronitrobenzene can be hydrogenated in the presence of a platinum catalyst (1% Pt/C) under controlled temperature and pressure conditions to produce this compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-4-fluoroaniline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (Br, Cl, F) on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) under hydrogen atmosphere.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

3-Bromo-2-chloro-4-fluoroaniline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of bioactive compounds that can be used in biological studies.

    Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-4-fluoroaniline is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct reactivity and properties

Properties

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

3-bromo-2-chloro-4-fluoroaniline

InChI

InChI=1S/C6H4BrClFN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2

InChI Key

BWAYZLJQQXIODW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)Br)F

Origin of Product

United States

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